Comparative Reactivity in Nucleophilic Displacement: γ-Bromobutyrophenone vs. β-Bromopropiophenone and ω-Bromoacetophenone
4'-Bromobutyrophenone (γ-bromobutyrophenone) demonstrates a rate constant (k × 10³) of 71.1 mole⁻¹ sec⁻¹ in its reaction with mercuric nitrate, which is 229-fold higher than that of β-bromopropiophenone (k × 10³ = 0.31) and over 1,200-fold higher than that of ω-bromoacetophenone (k × 10³ = 0.055) [1]. This 'extremely high reactivity' is mechanistically attributed to the formation of a stabilized, furan-type five-membered ring carbonium ion intermediate, a feature unique to the γ-bromoalkyl aryl ketone scaffold [1].
| Evidence Dimension | Reaction rate constant (k × 10³) with mercuric nitrate |
|---|---|
| Target Compound Data | 71.1 mole⁻¹ sec⁻¹ |
| Comparator Or Baseline | β-Bromopropiophenone: 0.31; ω-Bromoacetophenone: 0.055; n-Butylbromide: 0.0042 |
| Quantified Difference | 229-fold vs β-bromopropiophenone; 1,292-fold vs ω-bromoacetophenone |
| Conditions | Aqueous dioxane, 40.05 °C |
Why This Matters
This dramatically higher reactivity enables faster and more complete reactions under milder conditions, reducing cycle times and improving yield in SN1-type nucleophilic substitution steps, a critical advantage in both research and industrial process chemistry.
- [1] Oae, S. Relative Reactivities of Organic Halides in Displacement Reactions. III. Reactions of Mercuric Nitrate with Some Bromoketones, Bromoesters and Bromoethers. Journal of the American Chemical Society 1956, 78, 4030-4033. View Source
